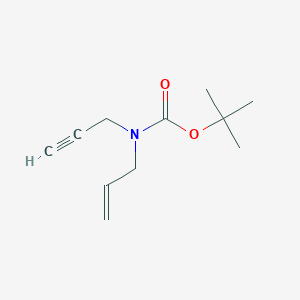
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death.
Effets Biochimiques Et Physiologiques
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and reduce the parasitemia in Plasmodium falciparum-infected mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine in lab experiments include its potential as a lead compound for drug discovery, its ability to induce apoptosis in cancer cells, and its inhibitory effect on the growth of Mycobacterium tuberculosis. The limitations of using this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the research on 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine. These include the development of new derivatives of this compound with improved solubility and bioavailability, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as material science and agriculture.
In conclusion, 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a promising compound that has been studied extensively for its potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been achieved using various methods, including the reaction of ethyl 2-chloroacetate with 3-amino-5,6-dichloropyridine-2-carboxylic acid, followed by the removal of the carboxylic acid group using triethylamine. Another method involves the reaction of 3-amino-5,6-dichloropyridine-2-carboxylic acid with ethyl chloroformate, followed by the addition of triethylamine.
Applications De Recherche Scientifique
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and malaria.
Propriétés
Numéro CAS |
136888-28-3 |
|---|---|
Nom du produit |
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine |
Formule moléculaire |
C12H14Cl2N2O4 |
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-3-19-11(17)8(12(18)20-4-2)9-7(15)5-6(13)10(14)16-9/h5,8H,3-4,15H2,1-2H3 |
Clé InChI |
AZRFBTBNWAKKDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
Synonymes |
Diethyl 2-(3-aMino-5,6-dichloropyridin-2-yl)Malonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)


![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)


